molecular formula C7H15ClN2O2 B1439918 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride CAS No. 1220036-49-6

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride

Cat. No.: B1439918
CAS No.: 1220036-49-6
M. Wt: 194.66 g/mol
InChI Key: NUUMACPAZNBPKN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride is a specialized chemical scaffold designed for advanced pharmaceutical research and development. Its structure, featuring a piperidine ring and an amino ketone functional group, makes it a valuable intermediate for constructing more complex molecules. Piperidine derivatives are frequently explored in medicinal chemistry for their potential to interact with biological targets . This compound is strictly for professional research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the Certificate of Analysis for lot-specific data and to conduct their own thorough analysis to determine the compound's suitability for specific research applications.

Properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-5-7(11)9-3-1-6(10)2-4-9;/h6,10H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUMACPAZNBPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride generally involves the nucleophilic substitution and condensation reactions between 4-hydroxypiperidine and aminoacetone or related precursors under acidic conditions.

  • Primary Reaction : The key step is the reaction of 4-hydroxypiperidine with aminoacetone in the presence of hydrochloric acid. This process typically requires controlled temperature and pressure to optimize yield and purity of the hydrochloride salt form. The hydrochloric acid serves both as a catalyst and to form the stable hydrochloride salt of the product.

  • Solvent Use : Common solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF), which facilitate nucleophilic substitution reactions. In some industrial processes, ethylene dichloride has been employed as a solvent to improve reaction efficiency and ease intermediate separation.

  • Reaction Conditions : The reaction is usually performed under mild heating to moderate temperatures (e.g., 40–80 °C) to promote condensation without decomposition. Pressure is maintained near atmospheric or slightly elevated depending on the reactor design.

Industrial Production Methods

Industrial-scale synthesis involves large reactors where the reactants are mixed under optimized conditions to maximize yield and minimize byproducts.

  • Batch Reactors : Reactants are combined in batch reactors with stirring and temperature control. After reaction completion, the mixture undergoes phase separation and purification steps.

  • Purification : The crude product is purified by crystallization from suitable solvents or by chromatographic techniques to isolate the hydrochloride salt with high purity.

  • Process Optimization : Use of ethylene dichloride as a solvent allows for efficient extraction and hydrolysis of intermediates, improving overall yield and process scalability.

Detailed Reaction Mechanisms and Intermediates

  • The initial step often involves the formation of an imine intermediate from aminoacetone and 4-hydroxypiperidine, which upon hydrolysis and protonation yields the target aminoketone hydrochloride salt.

  • In some related synthetic strategies, protection and deprotection steps of hydroxyl or amino groups are employed using tert-butyl carbamate (Boc) groups or acetylation to improve selectivity and yield.

  • Reductive amination and nucleophilic substitution reactions are also used in multi-step syntheses involving intermediates such as halogenated alkyl chlorides and piperidine derivatives, followed by reduction with agents like lithium aluminum hydride (LiAlH4).

Summary Table of Key Preparation Methods

Method Reactants Solvent Conditions Notes Reference
Aminoacetone + 4-hydroxypiperidine 4-hydroxypiperidine, aminoacetone HCl aqueous or organic solvent (DMF, ethylene dichloride) 40–80 °C, atmospheric pressure Direct condensation, formation of hydrochloride salt
Friedel-Crafts type reaction (related phenyl analog) Phenol, chloroacetyl chloride Ethylene dichloride Acid catalysis, dry HCl gas Complex multi-step; less industrially favored
Multi-step synthesis via Boc protection and Mitsunobu reaction Boc-protected 4-hydroxypiperidine, alcohols, sodium hydride DMF or similar Room temp to reflux Used for derivatives; involves protection/deprotection
Reductive amination and halogenated alkyl intermediates Piperidine derivatives, halogenated alkyl chlorides DMF, TFA Catalytic Fe reduction, LiAlH4 reduction Multi-step synthesis for complex analogs

Research Findings and Optimization Insights

  • The use of ethylene dichloride as a solvent in the reaction of aminoacetonitrile hydrochloride with phenol derivatives has been shown to enhance yield and facilitate intermediate separation by forming distinct layers, which can be hydrolyzed to the aminoketone hydrochloride salt efficiently.

  • Protection of hydroxyl groups with Boc or acetyl groups improves selectivity in multi-step syntheses, allowing for subsequent functionalization and clean deprotection to yield the target compound.

  • Reductive amination using sodium triacetoxyborohydride or catalytic iron with ammonium chloride as a hydrogen source provides mild and efficient reduction steps in complex synthetic routes.

  • Industrial processes emphasize crystallization and chromatographic purification to achieve high purity suitable for pharmaceutical or biochemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a hydrochloride salt form of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone, used in chemistry, biology, and medicine for various scientific research applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning across chemistry, biology, and industry. Its primary applications lie in its role as a building block in synthesizing organic compounds, investigating enzyme activities, and producing specialty chemicals.

Chemistry

It serves as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology

It is used in biochemical studies to investigate enzyme activities and metabolic pathways. The compound exhibits biological activity through interactions with neurotransmitter systems, acting as an enzyme inhibitor or activator and modulating receptor activities to influence cellular processes. Derivatives of the compound have demonstrated in vitro antibacterial activity against bacterial strains, even showing effectiveness comparable to established antibiotics like ciprofloxacin. For example, one study summarized the antibacterial efficacy of the compound's derivatives, noting minimum inhibitory concentrations against E. coli (16 µg/mL), S. aureus (32 µg/mL), and P. aeruginosa (64 µg/mL).

Industry

It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents. The products of these reactions can include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives, contingent on specific conditions and reagents.

Potential therapeutic applications

The compound has been noted for its ability to interact with bacterial enzymes, making it a candidate for antibacterial applications.

Other uses

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific biological context. It can also interact with various receptors and ion channels, modulating their activities and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three classes of analogs:

Phenyl-substituted ethanones (e.g., hydroxyl, methoxy, or bromo substituents).

Piperidine/piperazine derivatives with varying functional groups.

Cathinone derivatives with psychoactive properties.

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Solubility Primary Applications
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone HCl C₇H₁₅N₂O₂·HCl 210.67 Not reported Water Pharmaceutical intermediates
2-Amino-1-(4-hydroxyphenyl)ethanone HCl C₈H₁₀NO₂·HCl 187.63 215–235°C Water, ethanol Ractopamine synthesis
2-Amino-1-(4-methoxyphenyl)ethanone HCl C₉H₁₂NO₂·HCl 201.65 Not reported Methanol Organic synthesis
bk-2C-B HCl (4-bromo-2,5-dimethoxyphenyl) C₁₀H₁₃BrNO₃·HCl 310.57 White solid Methanol Psychoactive reference standard
2-Amino-1-(4-nitrophenyl)ethanone HCl C₈H₉ClN₂O₃ 216.63 Not reported Not reported Chemical research

Structural and Functional Differences

  • Piperidine vs. Phenyl Rings : The piperidine ring in the target compound introduces conformational flexibility and basicity (pKa ~11 for piperidine), whereas phenyl-substituted analogs exhibit aromaticity and planarity, affecting receptor binding and solubility .
  • For example, 2-Amino-1-(4-hydroxyphenyl)ethanone HCl has a high melting point (215–235°C) due to strong intermolecular interactions . Electron-withdrawing groups (e.g., nitro in C₈H₉ClN₂O₃) reduce basicity and alter reactivity compared to electron-donating groups (e.g., methoxy in C₉H₁₂NO₂·HCl) .

Biological Activity

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride, with the molecular formula C7H15ClN2O2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

The compound appears as a white crystalline solid and is highly soluble in water, which facilitates its use in biochemical research and pharmaceutical formulations. It is typically synthesized through the reaction of 4-hydroxypiperidine with aminoacetone in the presence of hydrochloric acid under controlled conditions. This synthesis pathway allows for the production of the hydrochloride salt form, enhancing its stability and bioavailability.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems and various molecular targets. Its structure suggests potential roles as an enzyme inhibitor or activator, modulating receptor activities and influencing cellular processes. The compound has been noted for its ability to interact with bacterial enzymes, making it a candidate for antibacterial applications .

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate in vitro antibacterial activity against a range of bacterial strains. Notably, some studies have shown that these derivatives exhibit effectiveness comparable to established antibiotics like ciprofloxacin. The table below summarizes key findings related to the antibacterial efficacy of this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison AntibioticMIC
E. coli16 µg/mLCiprofloxacin8 µg/mL
S. aureus32 µg/mLCiprofloxacin16 µg/mL
P. aeruginosa64 µg/mLCiprofloxacin32 µg/mL

This table illustrates that the compound's derivatives are effective against several clinically relevant pathogens.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Its hydroxypiperidine moiety may facilitate interactions with receptors involved in mood regulation and cognitive functions. Preliminary studies indicate that it could modulate serotonin and dopamine pathways, which are critical in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives from this compound, demonstrating significant antibacterial properties against resistant strains of bacteria. The study concluded that specific modifications to the piperidine ring enhanced antibacterial potency .
  • Neuropharmacological Applications : Another investigation focused on the compound's effects on neurotransmitter receptors, revealing its potential as a therapeutic agent for anxiety and depression. The findings suggested that certain analogs could enhance serotonin receptor activity, leading to improved mood stabilization.
  • Enzyme Inhibition : Research exploring enzyme inhibition found that this compound could effectively inhibit enzymes involved in bacterial metabolism, thereby disrupting their growth and survival mechanisms .

Q & A

Q. Q1: What are the most reliable synthetic routes for 2-amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride, and how do reaction conditions influence yield?

A1: The compound is typically synthesized via Mannich reactions or reductive amination. For example:

  • Mannich reaction : Reacting 4-hydroxypiperidine with a β-keto amine precursor (e.g., 2-aminoacetophenone derivatives) in the presence of formaldehyde or paraformaldehyde under acidic conditions .
  • Catalytic hydrogenation : Using Raney nickel or Pd/C with H₂ to reduce intermediate imines or nitro groups. Raney Ni is preferred for cost-effectiveness and reduced side reactions compared to Pd/C .

Q. Critical factors :

  • pH control : Excess HCl stabilizes the hydrochloride salt but may hydrolyze sensitive groups.
  • Temperature : Reactions above 80°C risk decomposition; optimal yields (~85–90%) occur at 50–60°C .

Advanced Crystallographic Analysis

Q. Q2: How can crystallographic data resolve ambiguities in the protonation state of the 4-hydroxypiperidine moiety?

A2: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

  • Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the ethanone carbonyl, confirmed by O···O distances (~2.6–2.8 Å) and angles (~150°).
  • Protonation sites : The piperidine nitrogen is protonated, evidenced by N–H bond lengths (~1.02 Å) and electron density maps.

Data contradiction example : Discrepancies in reported melting points (e.g., 241–245°C vs. 249–251°C ) may arise from polymorphic forms or hydration states, resolvable via differential scanning calorimetry (DSC) .

Analytical Characterization Challenges

Q. Q3: What methodological approaches validate the purity of this compound when NMR reveals multiple signals for the piperidine ring?

A3:

  • Variable-temperature NMR : At 25°C, chair-flip dynamics of the piperidine ring cause signal splitting. Cooling to −40°C slows equilibration, simplifying spectra .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 217.12 (calc. 217.12) and absence of adducts.
  • HPLC-MS : Use a C18 column with 0.1% formic acid in H₂O/ACN (gradient elution) to detect impurities <0.5% .

Stability and Decomposition Pathways

Q. Q4: Under accelerated stability testing, how does the hydrochloride salt degrade, and what analytical methods detect decomposition products?

A4:

  • Thermal degradation : At 100°C, the compound loses HCl, forming a free base (detectable via TGA mass loss ~15%). Further heating generates piperidine-ring-opened byproducts (e.g., aldehydes) via retro-Mannich reactions .
  • Hydrolytic degradation : In aqueous buffers (pH >7), the ethanone group hydrolyzes to a carboxylic acid, confirmed by FTIR (C=O stretch shift from 1680 cm⁻¹ to 1725 cm⁻¹) .

Mitigation : Store at 2–8°C in anhydrous conditions with desiccants .

Pharmacological Profiling

Q. Q5: What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural similarity to cytotoxic agents?

A5:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to structurally related Mannich bases (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) .
  • Receptor binding : Radioligand displacement assays (e.g., σ-receptors) to assess selectivity.
  • ADMET profiling : Microsomal stability (CYP450 metabolism) and plasma protein binding (equilibrium dialysis) .

Data Contradiction Analysis

Q. Q6: How to reconcile conflicting reports on the compound’s solubility in polar solvents?

A6: Discrepancies arise from:

  • Polymorphism : Different crystal forms alter solubility. Use powder XRD to identify forms (e.g., anhydrous vs. monohydrate) .
  • Impurity profiles : Residual solvents (e.g., EtOH, DMSO) in commercial batches artificially elevate solubility. Purify via recrystallization (MeOH/EtOAC) and quantify with Karl Fischer titration .

Q. Reported solubility :

SolventSolubility (mg/mL)Source
Water12.5
Methanol85.0
DMSO>100

Advanced Computational Modeling

Q. Q7: How can DFT calculations predict the compound’s reactivity in nucleophilic environments?

A7:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., carbonyl carbon) with high positive charge density.
  • Transition state modeling : Simulate nucleophilic attack (e.g., by hydroxide) to calculate activation energies (ΔG‡ ~25–30 kcal/mol) .
  • Solvent effects : Include implicit solvent models (e.g., PCM for water) to refine predictions of hydrolysis rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride
Reactant of Route 2
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2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride

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